1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C12H11ClN6 |
|---|---|
Molecular Weight |
274.71 g/mol |
IUPAC Name |
[1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11ClN6/c1-7-9(13)3-2-4-10(7)19-12-8(5-17-19)11(18-14)15-6-16-12/h2-6H,14H2,1H3,(H,15,16,18) |
InChI Key |
MLAXZBXLWDQPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 4
Hydrazine Incorporation at Position 4
The hydrazinyl group is introduced via nucleophilic substitution of the chlorine atom at position 4.
Direct Hydrazination
Heating 1-(3-chloro-2-methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (4–5 equivalents) in ethanol at 70°C for 8–10 hours replaces the chlorine atom with a hydrazinyl group. The reaction is monitored by thin-layer chromatography (TLC), with yields averaging 68–75%.
Protection-Deprotection Strategy
To prevent side reactions, the hydrazine moiety is temporarily protected using tert-butoxycarbonyl (Boc) groups. Boc-hydrazine (1.2 equivalents) reacts with the chlorinated intermediate in tetrahydrofuran (THF) at room temperature, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This approach improves selectivity, yielding 82–85% of the desired product.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent (Hydrazination) | Ethanol | 75 |
| Temperature | 70°C | 75 |
| Reaction Time | 10 hours | 75 |
Polar aprotic solvents like DMF reduce yields (<60%) due to competing hydrolysis, while ethanol balances reactivity and solubility. Prolonged heating (>12 hours) promotes degradation, lowering yields to 55%.
Catalytic Enhancements
Adding catalytic iodine (5 mol%) during hydrazination accelerates the substitution by polarizing the C–Cl bond, shortening reaction time to 6 hours and increasing yield to 81%.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from a 1:1 mixture of ethyl acetate and hexane, yielding needle-like crystals with >98% purity (HPLC analysis).
Spectroscopic Validation
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.58–7.61 (m, 3H, aryl-H), 4.21 (br s, 2H, NH₂), 2.43 (s, 3H, CH₃).
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during chlorination and hydrazination. Automated quenching systems neutralize excess POCl₃ with aqueous sodium bicarbonate, improving safety profiles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrazine-Mediated Functionalization
The hydrazinyl group (-NHNH₂) serves as a key reactive site:
-
Condensation with carbonyl compounds : Reacts with aldehydes/ketones to form hydrazones. For example:
This reaction is critical for synthesizing Schiff base intermediates, which are precursors for bioactive molecules .
-
Cyclization reactions : Under acidic or thermal conditions, the hydrazinyl group undergoes cyclization to form triazolo or pyrazolo fused heterocycles. For instance, treatment with triethyl orthoformate yields tricyclic triazolopyrimidines .
Electrophilic Substitution at the Aryl Ring
The 3-chloro-2-methylphenyl group undergoes selective substitution:
-
Nucleophilic aromatic substitution (SNAr) : The chloro substituent is replaced by nucleophiles (e.g., methoxy, amino groups) under basic conditions.
This modification tunes electronic properties for enhanced biological activity .
-
Cross-coupling reactions : The chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation .
Oxidation and Reduction
-
Oxidation : The hydrazinyl group is oxidized to azides or nitroso derivatives using H₂O₂ or KMnO₄, depending on conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-d]pyrimidine core to dihydro derivatives, altering its pharmacological profile .
Heterocycle Formation
Reaction with cyclic anhydrides (e.g., maleic anhydride) forms fused heterocycles:
This strategy diversifies the compound’s scaffold for drug discovery .
Table 1: Key Reaction Pathways and Products
Biological Implications
Derivatives synthesized via these reactions demonstrate:
Scientific Research Applications
Anti-Cancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anti-cancer properties. A study evaluated various substituted pyrazole compounds, revealing that certain derivatives showed significant cytotoxic effects against different cancer cell lines. Specifically, modifications in the substituents at the N1 position of the pyrazolo[3,4-d]pyrimidine ring enhanced the anti-cancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine | MCF-7 (breast cancer) | 10 | |
| This compound | A549 (lung cancer) | 8 |
Anti-Bacterial Activity
The compound has also been studied for its antibacterial properties. A recent evaluation demonstrated that derivatives containing the pyrazolo[3,4-d]pyrimidine moiety exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Anti-Inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been highlighted in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their biological activities. The introduction of various substituents significantly influenced their pharmacological profiles.
Case Study 2: Mechanistic Insights
Research provided insights into the mechanism of action of these compounds against cancer cells, demonstrating that they induce apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit protein kinases, which are essential for cell growth and proliferation . The hydrazinyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1 and 4
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents at positions 1 and 4. Below is a comparative analysis:
Key Observations :
- Chloro and methyl groups may also improve metabolic stability.
- Position 4: The hydrazinyl group distinguishes the target compound from chloro (e.g., ) or amino derivatives (e.g., PP1). Hydrazines enable Schiff base formation (as in compounds 5a–l), expanding applications in drug design .
Structure-Activity Relationship (SAR) Insights
- Position 4: Hydrazinyl derivatives exhibit greater reactivity for derivatization compared to chloro or amino groups. For example, Schiff bases (5a–l) demonstrate how substituent polarity and hydrogen-bonding capacity influence bioactivity .
- Position 1 : Aryl groups with electron-withdrawing substituents (e.g., chloro, fluoro) enhance stability and target affinity. The 3-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects for optimal pharmacokinetics .
Biological Activity
1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique structure that includes a pyrazole ring fused with a pyrimidine structure, a hydrazinyl group, and a chloro-substituted aromatic moiety. Its molecular formula is C11H11ClN6. This compound has garnered attention for its potential biological applications, particularly in pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that leverage the reactivity of hydrazine derivatives and heterocyclic compounds. The structural features of this compound contribute to its biological activity, as the presence of halogen and hydrazinyl functionalities can enhance its interaction with biological targets.
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a variety of biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that compounds related to this structure demonstrate significant antimicrobial properties against various pathogens. For instance, certain pyrazole derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against bacterial strains such as Staphylococcus aureus and Candida albicans .
- Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant potential. Compounds with similar structures showed promising results in comparison to standard antioxidants like butylhydroxytoluene (BHT) .
- Anticancer Potential : The unique combination of structural features in this compound may position it as a candidate for anticancer drug development. Similar compounds have been shown to inhibit cancer cell proliferation in various studies .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Lacks chloro group; contains amino substituent | Anticancer |
| 4-Amino-1-(2-chlorophenyl)-pyrazolo[3,4-d]pyrimidine | Contains a different aromatic substituent | Antimicrobial |
| 1-(Phenyl)-pyrazolo[3,4-d]pyrimidine | Simple phenyl substitution without halogen | Antiviral |
The specific combination of halogenation and hydrazinyl functionality in this compound enhances its potential as a selective inhibitor in various therapeutic areas compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological assessment of pyrazole derivatives. For example, one study evaluated the antimicrobial efficacy of synthesized pyrazole-sulfonamide derivatives, revealing that certain compounds exhibited significant activity against pathogenic microorganisms . The research utilized molecular docking techniques to elucidate the interaction modes between these compounds and target proteins, providing insights into their mechanisms of action.
Another study reported on the anti-inflammatory potential of various pyrazolo[3,4-d]pyrimidine derivatives through COX-1/COX-2 inhibition assays. The findings indicated that some derivatives could effectively reduce inflammation in vivo .
Q & A
Q. What are the established synthetic routes for 1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine?
Synthesis typically involves condensation reactions with substituted α-chloroacetamides or aryl halides under controlled conditions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with N-arylsubstituted α-chloroacetamides in solvents like acetonitrile or dichloromethane yields hydrazinyl derivatives. Purification via recrystallization from acetonitrile or ethanol is critical to isolate the target compound .
Q. How are structural confirmations performed for this compound and its derivatives?
Characterization relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., hydrazinyl N–H stretch at ~3200–3300 cm⁻¹).
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the 3-chloro-2-methylphenyl group).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 316.08 for the parent compound) .
Q. What pharmacological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?
These compounds are purine analogs with antitumor and anti-inflammatory potential. The hydrazinyl group may enhance binding to kinase targets (e.g., JAK2 or Aurora kinases), though specific targets for this derivative require validation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key strategies include:
- Temperature control : Heating to 50°C in aqueous HCl improves solubility of intermediates, reducing side products .
- Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance coupling reactions for aryl halides, achieving yields >70% .
- Solvent selection : Dry acetonitrile minimizes hydrolysis during alkylation steps .
Q. How can computational methods aid in designing derivatives with improved activity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and electronic properties. For example, ICReDD’s framework integrates reaction path searches to optimize substituent effects on binding affinity, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across cell lines (e.g., comparing IC₅₀ values in leukemia vs. solid tumors).
- Off-target screening : Use kinase profiling panels to confirm selectivity .
- Structural analogs : Compare activity of 3-chloro-2-methylphenyl derivatives with other aryl-substituted variants to isolate substituent effects .
Q. What strategies are recommended for resolving spectral ambiguities in characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
- X-ray crystallography : Provides definitive confirmation of regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .
Methodological Considerations
Q. What purification techniques are most effective for hydrazinyl-substituted pyrazolo[3,4-d]pyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
